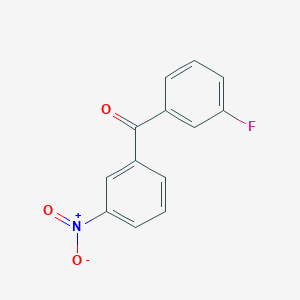

3-Fluoro-3'-nitrobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-3’-nitrobenzophenone, also known as FNBP, is a yellow crystalline organic compound with the molecular formula C13H8FNO31. It has a molecular weight of 245.21 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Fluoro-3’-nitrobenzophenone. However, the synthesis of similar compounds often involves electrophilic fluorination of an enolate or enolate equivalent2.Molecular Structure Analysis

The molecular structure of 3-Fluoro-3’-nitrobenzophenone consists of a benzophenone core with a fluorine atom at the 3-position and a nitro group at the 3’-position1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Fluoro-3’-nitrobenzophenone. However, similar compounds like fluoropropenes follow different mechanisms of formation and the metals involved in the syntheses play key roles in the mechanisms3.Physical And Chemical Properties Analysis

3-Fluoro-3’-nitrobenzophenone is a yellow crystalline organic compound1. Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not readily available.Scientific Research Applications

-

Biomolecule Immobilization and Bioconjugation

- Field : Analytical and Bioanalytical Chemistry .

- Application : 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation . It’s used in surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

- Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .

- Results : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

-

Density Functional Theory Study

- Field : Physical Chemistry .

- Application : A study was conducted on the solvent effects on 3-fluoro-, 3-chloro-, 3-bromopyridine .

- Method : The study used DFT/B3LYP-6311++G (d,p) method to investigate optimized molecular structures and total energies of these molecules in different solvents .

- Results : It was determined that the molecular parameters of these structures were slightly influenced by the changing solvent polarity, but the vibration frequencies and other chemical properties have very seriously affected .

- Surface Engineering

- Field : Materials Chemistry .

- Application : 4-fluoro-3-nitrophenyl azide is used for surface engineering . It’s used in immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

- Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .

- Results : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

- Surface Engineering

- Field : Materials Chemistry .

- Application : 4-fluoro-3-nitrophenyl azide is used for surface engineering . It’s used in immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

- Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .

- Results : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

Safety And Hazards

The safety and hazards of 3-Fluoro-3’-nitrobenzophenone are not well-documented. However, it’s always recommended to handle chemical compounds with appropriate safety measures5.

Future Directions

The future directions of research on 3-Fluoro-3’-nitrobenzophenone are not clear from the available literature. However, benzophenone motifs are of considerable interest to researchers because they are found in pharmacologically relevant natural products and represent versatile synthetic building blocks6.

Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and review of more recent scientific literature are recommended.

properties

IUPAC Name |

(3-fluorophenyl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPVSNNBNWLDRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641508 |

Source

|

| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3'-nitrobenzophenone | |

CAS RN |

890098-21-2 |

Source

|

| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)